molecular formula C15H16N4O3S B1386806 N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine CAS No. 1172108-70-1

N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine

Cat. No. B1386806
CAS RN: 1172108-70-1
M. Wt: 332.4 g/mol
InChI Key: IJTRIHFSUGSOLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazolothiazole ring might undergo reactions typical of heterocyclic compounds, while the methoxyphenyl and methylglycine groups could participate in reactions typical of ethers and amines, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the heterocyclic ring .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties . This compound, with its thiazole core, could be investigated for its efficacy against a range of bacterial and fungal pathogens. Research could explore its potential as a novel antibiotic or antifungal agent, especially in the face of increasing antibiotic resistance.

Anticancer Research

The structural complexity of this molecule suggests potential for anticancer activity. Thiazoles have been studied for their antitumor and cytotoxic properties . This compound could be synthesized and screened against various cancer cell lines to assess its efficacy in inhibiting cell proliferation or inducing apoptosis.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases . This compound could be part of studies aimed at understanding the molecular mechanisms of inflammation and the development of new anti-inflammatory drugs.

Analgesic Properties

Compounds containing a thiazole moiety have shown analgesic activity . This suggests that our compound of interest could be developed into a pain-relieving medication. Its efficacy and potency could be compared with existing analgesics, with a focus on reducing side effects.

Antioxidant Potential

The antioxidant capacity of thiazole compounds is another area of interest . This compound could be assessed for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. It could potentially interact with various enzymes or receptors, but without specific experimental data, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

2-[[1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazol-5-yl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-13-14(16-15(23-13)18(2)8-12(20)21)19(17-9)10-4-6-11(22-3)7-5-10/h4-7H,8H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTRIHFSUGSOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N(C)CC(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Reactant of Route 2
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Reactant of Route 3
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Reactant of Route 4
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Reactant of Route 5
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Reactant of Route 6
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine

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